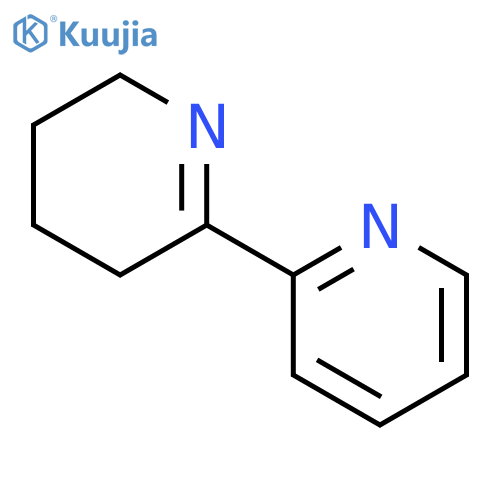Cas no 53422-71-2 (2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine)

53422-71-2 structure
商品名:2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine
2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine
- 2-(2,3,4,5-tetrahydropyridin-6-yl)pyridine
- 2-(pyridyl)-3,4,5,6-tetrahydropyridine
- 53422-71-2
- AKOS015999863
- 3,4,5,6-Tetrahydro-2,2'-bipyridine
- SCHEMBL8458128
- DTXSID90475728
-
- MDL: MFCD21086766
- インチ: InChI=1S/C10H12N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1,3,5,7H,2,4,6,8H2
- InChIKey: SIYJMPLQXPDFRW-UHFFFAOYSA-N
- ほほえんだ: C1=CC=NC(=C1)C2=NCCCC2
計算された属性
- せいみつぶんしりょう: 160.10016
- どういたいしつりょう: 160.100048391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 175
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 25.2Ų
じっけんとくせい
- PSA: 25.25
2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029184634-1g |
2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine |
53422-71-2 | 95% | 1g |
$580.80 | 2023-09-01 | |
| Chemenu | CM171903-1g |
2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine |
53422-71-2 | 95% | 1g |
$573 | 2023-01-02 | |
| Chemenu | CM171903-1g |
2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine |
53422-71-2 | 95% | 1g |
$613 | 2021-08-05 |
2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine 関連文献
-
Shunhang Wei,Rong Wu,Jikang Jian,Yanfei Sun RSC Adv., 2015,5, 57240-57244
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
53422-71-2 (2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine) 関連製品
- 4593-27-5(o-Myosmine)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
